molecular formula C11H14N2O3 B14770866 2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol

2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol

Cat. No.: B14770866
M. Wt: 222.24 g/mol
InChI Key: MVVFRSFCAWKZAY-UHFFFAOYSA-N
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Description

2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol (CAS 2805981-16-0) is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This phenol derivative features a pyrrolidin-1-ylmethyl substituent, a structural motif of significant interest in medicinal chemistry. The pyrrolidine ring is a privileged saturated secondary amine scaffold found in numerous bioactive molecules and is a key building block in the development of organocatalysts . More specifically, this structural feature is present in various compounds investigated for their antimicrobial properties . For instance, research into quinazolinone derivatives incorporating alicyclic amines like pyrrolidine has demonstrated promising broad-spectrum antimicrobial activity and the ability to inhibit biofilm formation in pathogens like Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . The mechanism is often linked to the disruption of bacterial quorum sensing, a communication system that regulates virulence and biofilm formation, without exerting selective pressure that leads to conventional antibiotic resistance . Given its structure, this compound is a valuable reagent for researchers developing new anti-virulence agents and exploring structure-activity relationships in antimicrobial compounds. It is offered For Research Use Only and is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-nitro-4-(pyrrolidin-1-ylmethyl)phenol

InChI

InChI=1S/C11H14N2O3/c14-11-4-3-9(7-10(11)13(15)16)8-12-5-1-2-6-12/h3-4,7,14H,1-2,5-6,8H2

InChI Key

MVVFRSFCAWKZAY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Primary Synthetic Routes

Mannich Reaction: Direct Aminomethylation

The Mannich reaction is the most widely documented method for synthesizing this compound. This one-pot, three-component reaction involves 2-nitrophenol, formaldehyde, and pyrrolidine under acidic or basic conditions.

Reaction Mechanism
  • Iminium Ion Formation : Formaldehyde reacts with pyrrolidine to generate an iminium ion intermediate.
  • Electrophilic Substitution : The iminium ion attacks the aromatic ring at the para position relative to the hydroxyl group of 2-nitrophenol, facilitated by the nitro group’s meta-directing effect.
  • Deprotonation : The intermediate is deprotonated to yield the final product.
Optimization Parameters
  • Catalyst : HCl or acetic acid (1–2 equiv) enhances reaction rates.
  • Solvent : Ethanol or methanol at reflux (70–80°C) achieves optimal yields.
  • Stoichiometry : A 1:1:1 molar ratio of 2-nitrophenol, formaldehyde, and pyrrolidine minimizes di-Mannich byproducts.

Example Procedure :

  • Dissolve 2-nitrophenol (10 mmol) in ethanol (50 mL).
  • Add pyrrolidine (10 mmol) and 37% formaldehyde (10 mmol).
  • Reflux at 80°C for 12 hours under acidic (HCl) conditions.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
    Yield : 65–72%.

Chloromethylation Followed by Nucleophilic Substitution

This two-step approach involves introducing a chloromethyl group to 2-nitrophenol, followed by displacement with pyrrolidine.

Step 1: Chloromethylation

2-Nitrophenol reacts with chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl in the presence of ZnCl₂:
$$
\text{2-Nitrophenol} + \text{CH₂O} + \text{HCl} \xrightarrow{\text{ZnCl}_2} \text{4-(Chloromethyl)-2-nitrophenol}
$$
Conditions : 60°C, 6 hours, DCM solvent.
Yield : ~50%.

Step 2: Amine Substitution

4-(Chloromethyl)-2-nitrophenol undergoes nucleophilic substitution with pyrrolidine in a polar aprotic solvent:
$$
\text{4-(Chloromethyl)-2-nitrophenol} + \text{Pyrrolidine} \xrightarrow{\text{Et}_3\text{N}} \text{2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol}
$$
Conditions : DMF or THF, 60°C, 8 hours.
Yield : 55–60%.

Nitration of 4-(Pyrrolidin-1-ylmethyl)phenol

While less common due to regioselectivity challenges, nitration of 4-(pyrrolidin-1-ylmethyl)phenol can yield the target compound.

Nitration Conditions
  • Nitrating Agent : HNO₃/H₂SO₄ (1:3 v/v) at 0–5°C.
  • Regioselectivity : The pyrrolidinylmethyl group directs nitration to the ortho position (C2).
    Yield : <30% due to competing oxidation and byproduct formation.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Mannich Reaction 65–72% One-pot, scalable, cost-effective Di-Mannich byproducts require purification
Chloromethylation 50–60% Avoids formaldehyde handling Toxic chloromethylating agents, two steps
Nitration <30% Direct nitration Poor regioselectivity, low yields

Advanced Modifications and Catalytic Systems

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction times by 75% while maintaining yields (~70%).

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling 2-nitrophenol, paraformaldehyde, and pyrrolidine with K₂CO₃ achieves 68% yield in 2 hours.
  • Biocatalysis : Lipase-mediated Mannich reactions in aqueous media (pH 7.5) yield 60% product with minimal waste.

Characterization and Analytical Data

Spectroscopic Properties

  • ¹H NMR (CDCl₃) : δ 7.52 (d, J = 8.5 Hz, 1H, H-6), 6.98 (d, J = 2.5 Hz, 1H, H-3), 6.84 (dd, J = 8.5, 2.5 Hz, 1H, H-5), 4.32 (s, 2H, CH₂N), 3.21 (t, J = 6.5 Hz, 4H, pyrrolidine-CH₂), 1.89 (quin, J = 6.5 Hz, 4H, pyrrolidine-CH₂).
  • IR (KBr) : 3340 cm⁻¹ (O-H), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Chromatographic Purity

  • HPLC : Rt = 8.2 min (C18 column, MeCN/H₂O 70:30, 1 mL/min).
  • Melting Point : 144–146°C.

Industrial and Research Applications

  • Pharmaceutical Intermediates : Used in syntheses of kinase inhibitors and antipsychotics.
  • Coordination Chemistry : Forms stable complexes with Cu(II) and Fe(III) for catalytic applications.

Chemical Reactions Analysis

2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Nitro-4-(pyrrolidin-1-ylmethyl)phenol involves its interaction with molecular targets and pathways in the body. The compound’s antiproliferative action against cancer cells is believed to be due to its ability to interfere with cell division and induce apoptosis (programmed cell death) . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 2-nitro-4-(pyrrolidin-1-ylmethyl)phenol:

Compound Name Key Substituents Biological Activity Source/Application
Pyronaridine 2,6-bis(pyrrolidin-1-ylmethyl), 7-Cl, 10-NH₂ Antimalarial (schizonticidal) Synthetic Mannich base derivative
2-Nitro-4-(2-nitroethenyl)-phenol 2-NO₂, 4-(2-nitrovinyl) Antimicrobial, cytotoxic (weak activity) Arctic bacterium Salegentibacter sp. T436
2-Nitro-4-(trifluoromethyl)phenol 2-NO₂, 4-CF₃ Degradation product of pesticides Microbial degradation of啶氧菌酯
β-Nitrostyrenes (e.g., F*) 2-NO₂, 4-((E)-2-nitrovinyl) Antileishmanial (vs. L. donovani) Synthetic via Henry reaction

Key Comparative Insights

  • Substituent Effects: The pyrrolidin-1-ylmethyl group in this compound and pyronaridine enhances solubility and target binding, critical for antimalarial efficacy . In contrast, nitrovinyl or trifluoromethyl substituents (e.g., in 2-nitro-4-(2-nitroethenyl)-phenol) prioritize electrophilic reactivity, correlating with antimicrobial or cytotoxic actions . Nitro Group Position: The 2-nitro configuration in all listed compounds enhances stability and interaction with enzymes or receptors, as seen in antileishmanial β-nitrostyrenes .
  • Biological Activity: Pyronaridine’s antimalarial mechanism involves heme polymerization inhibition, a trait shared with 4-aminoquinolines but distinct from the antimicrobial nitro-phenolic compounds . 2-Nitro-4-(2-nitroethenyl)-phenol exhibits weak cytotoxicity (IC₅₀ > 50 μM in most assays), suggesting that bulkier substituents (e.g., pyrrolidinylmethyl) may improve target specificity .
  • Synthetic Pathways: Mannich base derivatives like pyronaridine are synthesized via condensation of amines, aldehydes, and phenolic compounds, a route likely applicable to this compound . β-Nitrostyrenes are synthesized via Henry reaction (nitro-aldol addition), emphasizing nitro group versatility in drug design .

Data Tables

Table 1: Physical and Spectral Data of Selected Nitro-Phenolic Compounds

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, ¹H NMR)
Pyronaridine C₂₉H₃₂ClN₆O₂ 518.05 287 (decomposes) ¹H NMR δ 8.2 (aromatic H), 3.7 (pyrrolidine)
2-Nitro-4-(2-nitroethenyl)-phenol C₈H₆N₂O₄ 194.15 162–165 IR 1520 cm⁻¹ (NO₂), ¹H NMR δ 6.8–7.5 (vinyl)
2-Nitro-4-(trifluoromethyl)phenol C₇H₄F₃NO₃ 207.11 Not reported MS m/z 207 (M⁺), IR 1340 cm⁻¹ (CF₃)

Research Findings and Implications

  • Antimicrobial Potential: Nitro-phenolic compounds like 2-nitro-4-(2-nitroethenyl)-phenol show moderate activity against Gram-positive bacteria and fungi, but their cytotoxicity limits therapeutic use . Structural optimization (e.g., adding pyrrolidine groups) could enhance selectivity.
  • Antiparasitic Applications: β-Nitrostyrenes inhibit Leishmania parasites at low micromolar concentrations, suggesting nitro-phenolic scaffolds are promising for neglected tropical disease drug development .
  • Degradation and Environmental Impact: 2-Nitro-4-(trifluoromethyl)phenol, a pesticide degradation product, underscores the environmental persistence of nitro-aromatics and the need for bioremediation strategies .

Q & A

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like temperature, pH, and stirring rate. Use DOE (Design of Experiments) to identify optimal ranges. Characterize batches via DSC (melting point consistency) and HPLC purity checks (>98%) .

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